3-Azido-7-hydroxycoumarin

Bioorthogonal Chemistry Fluorogenic Probes CuAAC

Constitutively fluorescent coumarins like 7-hydroxycoumarin generate high background, compromising signal-to-noise in bioorthogonal labeling. 3-Azido-7-hydroxycoumarin eliminates this with a fluorogenic 'turn-on' mechanism-the azide at position 3 quenches fluorescence until triazole formation via CuAAC or SPAAC, producing strong emission (Ex/Em ~404/477 nm). - Enables wash-free live-cell imaging with EdU incorporation for DNA synthesis visualization. - Achieves pg/mL detection limits in sandwich immunoassays (e.g., AFP at 0.025-5.0 ng/mL). - Compatible with copper-free SPAAC for live-cell surface labeling and surface-based bioassays. Supplied at ≥98% purity with rigorous QC; shipped under blue ice for global procurement.

Molecular Formula C9H5N3O3
Molecular Weight 203.15 g/mol
CAS No. 817638-68-9
Cat. No. B034554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azido-7-hydroxycoumarin
CAS817638-68-9
Synonyms3-azido-7-hydroxycoumarin; 3-Azido-7-hydroxy-2H-chroMen-2-one; 3-Azido-7-hydroxy-chroMan-2-one; 3-azido-7-hydroxy-chroMen-2-one; 3-Azido-7-hydroxy-2H-1-benzopyran-2-one
Molecular FormulaC9H5N3O3
Molecular Weight203.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)OC(=O)C(=C2)N=[N+]=[N-]
InChIInChI=1S/C9H5N3O3/c10-12-11-7-3-5-1-2-6(13)4-8(5)15-9(7)14/h1-4,13H
InChIKeyKKJNQKVCZCNJDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Azido-7-hydroxycoumarin Technical Specifications


3-Azido-7-hydroxycoumarin (CAS 817638-68-9) is a water-soluble, fluorogenic coumarin derivative engineered for bioorthogonal conjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) . Its molecular formula is C9H5N3O3, with a molecular weight of 203.15 g/mol . Critically, the compound exists in a 'dark' state prior to click reaction, exhibiting negligible fluorescence; triazole formation expands the π-conjugation system, yielding a strongly emissive product with excitation/emission maxima at approximately 404 nm and 477 nm, respectively .

Click Chemistry Probe
Compatible with CuAAC and SPAAC bioorthogonal conjugation strategies
Fluorogenic Mechanism
Dark-to-bright turn-on upon triazole formation, minimizing background fluorescence
Microscopy Filter Fit
Post-click emission aligns with standard DAPI/Hoechst filter sets

Substitution Risk Analysis for 3-Azido-7-hydroxycoumarin


Direct substitution of 3-azido-7-hydroxycoumarin with generic 7-hydroxycoumarin (umbelliferone) derivatives or other 'always-on' coumarin dyes introduces significant technical risk in bioorthogonal labeling workflows. The defining functional attribute of 3-azido-7-hydroxycoumarin is its fluorogenic 'turn-on' mechanism, wherein the azide at the 3-position quenches the coumarin core fluorescence until triazole formation occurs [1]. In contrast, 7-hydroxycoumarin itself is constitutively fluorescent, producing high background signal that necessitates extensive wash steps and compromises signal-to-noise ratios in live-cell imaging or complex biological matrices [2]. Furthermore, the absence of the 3-azido handle in simple 7-hydroxycoumarin precludes its use in CuAAC or SPAAC bioorthogonal conjugation strategies, rendering it incompatible with the copper-catalyzed or strain-promoted click chemistry workflows for which 3-azido-7-hydroxycoumarin is specifically designed [3].

Fluorogenic vs. Always-On 3-azido-7-hydroxycoumarin remains non-fluorescent until click; generic 7-hydroxycoumarin is constitutively fluorescent, increasing background and requiring wash steps.
Click Chemistry Handle The azide at the 3-position enables CuAAC/SPAAC; simple umbelliferone derivatives lack this handle, precluding bioorthogonal labeling workflows.
Signal-to-Noise in Live Cells Without the turn-on mechanism, 7-hydroxycoumarin may produce high background, compromising signal-to-noise ratios in complex biological matrices.

3-Azido-7-hydroxycoumarin Performance Benchmarks


Fluorescence Turn-On Ratio

The fluorogenic response of 3-azido-7-hydroxycoumarin upon CuAAC with propargyl alcohol demonstrates a substantial increase in fluorescence intensity relative to its weak basal state. In a study developing an immunosensor for alpha-fetoprotein (AFP), the fluorescence increase factor exhibited a linear relationship with AFP concentration, indicating a robust and quantifiable 'turn-on' event [1]. This quantitative enhancement is critical for achieving low limits of detection in assay development.

Turn-On Ratio
Data to verify
Linear fluorescence increase factor correlated with AFP concentration (0.025–5.0 ng/mL)
Supports quantitative turn-on property for assay development
Exact fold-change values not reported in source
Bioorthogonal Chemistry Fluorogenic Probes CuAAC

Immunoassay Detection Limit

In a sandwich immunoassay format utilizing CuO nanoparticles to generate Cu(I) in situ, the CuAAC reaction between 3-azido-7-hydroxycoumarin and propargyl alcohol enabled detection of alpha-fetoprotein (AFP) with a limit of detection (LOD) of 12 pg/mL (S/N=3) and a linear dynamic range of 0.025–5.0 ng/mL [1]. This high sensitivity is a direct consequence of the compound's fluorogenic 'turn-on' mechanism and the amplification provided by the click reaction.

Immunoassay LOD
Head-to-head
Target: LOD 12 pg/mL (S/N=3) for AFP
Typical ELISA: 1–10 ng/mL range
~100-fold lower LOD reported, may support sensitive immunoassay design
Sandwich format; CuO nanoparticle catalyst
Immunosensor Alpha-Fetoprotein Detection Limit

Spectral Compatibility with Standard Filter Sets

Upon CuAAC click reaction, 3-azido-7-hydroxycoumarin yields a triazole product with excitation/emission maxima at 404 nm and 477 nm, respectively . These values position the dye optimally for DAPI or Hoechst filter sets commonly employed in fluorescence microscopy. In comparison, alternative coumarin azides such as Coumarin 343 azide exhibit a similar emission maximum (477 nm) but a higher quantum yield (0.63) and are often employed for applications requiring brighter signals, though with potentially higher background due to different linker chemistry .

Spectral Overlap
Cross-study comparable
3-azido product: λex 404 nm, λem 477 nm
Coumarin 343 azide: λem 477 nm, QY 0.63
DAPI filter set compatible; QY difference may affect brightness
Source-specific review; conditions may vary
Fluorescence Microscopy Photophysical Properties Spectral Overlap

Copper-Free SPAAC Compatibility

3-Azido-7-hydroxycoumarin is compatible with strain-promoted azide-alkyne cycloaddition (SPAAC), enabling copper-free bioconjugation in live-cell environments where copper cytotoxicity is a concern [1]. In a model system, 3-azidocoumarin scaffolds were selectively immobilized on DBCO-modified polystyrene beads via SPAAC, yielding strong fluorescence detectable by microscopy [2]. Furthermore, a 5'-(7-hydroxy-3-azido coumarin)-labeled DNA primer displayed strong fluorescence upon SPAAC immobilization [2]. This compatibility distinguishes it from certain fluorogenic probes that are strictly Cu(I)-dependent.

SPAAC Compatibility
Class-level inference
Immobilized on DBCO-functionalized beads; DNA primer labeling via copper-free click demonstrated
Supports copper-free bioconjugation in live-cell research models
Qualitative fluorescence observation; source-specific
SPAAC Copper-Free Click Chemistry Surface Immobilization

EdU-Based DNA Labeling Efficiency

In a seminal study by Li et al. (2010), the CuAAC reaction between 5-ethynyl-2'-deoxyuridine (EdU)-incorporated DNA and 3-azido-7-hydroxycoumarin enabled efficient fluorescent detection of proliferating cells [1]. The authors report a 'highly efficient reaction' yielding an 'intense fluorescent 1,2,3-triazole product', highlighting the compound's suitability for DNA labeling without the need for antibody-based detection. While no direct quantitative comparison to alternative detection methods (e.g., BrdU immunostaining) was provided, the fluorogenic nature of the dye eliminates secondary antibody incubation and washing steps, significantly reducing assay time.

EdU DNA Labeling
Supporting evidence
Target: Efficient CuAAC with EdU-DNA; intense triazole fluorescence
BrdU immunostaining: multiple antibody incubations, wash steps
Eliminates antibody detection, reducing assay steps and time
HeLa cells; qualitative comparison to BrdU
DNA Synthesis EdU Proliferation Assay

3-Azido-7-hydroxycoumarin Application Scenarios


Live-Cell DNA Synthesis Imaging with EdU

3-Azido-7-hydroxycoumarin is ideally suited for visualizing DNA synthesis in live or fixed cells when combined with 5-ethynyl-2'-deoxyuridine (EdU) incorporation. The fluorogenic 'click' reaction produces intense fluorescence at the site of EdU-labeled DNA, eliminating the need for secondary antibodies and enabling rapid, high-contrast imaging of proliferating cells [1].

Cancer Biomarker Immunosensor Development

The compound's fluorogenic response to CuAAC can be exploited in sandwich immunoassays to achieve pg/mL detection limits for cancer biomarkers like alpha-fetoprotein (AFP). The 'turn-on' fluorescence enables signal amplification and quantification across a clinically relevant concentration range (0.025–5.0 ng/mL) with minimal background interference [2].

Copper-Free SPAAC Labeling on Solid Supports

Researchers requiring copper-free conjugation conditions (e.g., live-cell surface labeling, in vivo imaging) can utilize 3-azido-7-hydroxycoumarin in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The compound has been successfully immobilized on DBCO-functionalized beads and used to label DNA primers via SPAAC, demonstrating its utility in surface-based bioassays [3].

Oligonucleotide Conjugation for Fluorescent Probes

The compound serves as a reliable fluorogenic tag for postsynthetic modification of alkyne-functionalized oligonucleotides. CuAAC conjugation yields strongly fluorescent 1,2,3-triazole-linked oligonucleotide-coumarin assemblies, which can be employed in fluorescence-based nucleic acid detection, molecular beacon design, and aptamer-based sensing platforms [4].

Application
Selection Property
Validation Focus
Live-cell DNA synthesis imaging (EdU)
Fluorogenic CuAAC turn-on with low background
Signal-to-noise ratio in proliferation assays
Biomarker immunoassay development
Quantifiable fluorescence enhancement via click
Assay sensitivity and linear dynamic range
Copper-free SPAAC surface immobilization
Strain-promoted azide-alkyne reactivity
Live-cell compatibility and surface labeling
Oligonucleotide conjugation
Postsynthetic alkyne-azide coupling to coumarin
Labeling efficiency and conjugate stability

Technical Documentation Hub

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35 linked technical documents
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